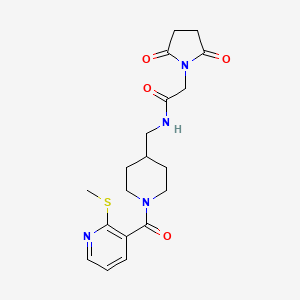

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-28-18-14(3-2-8-20-18)19(27)22-9-6-13(7-10-22)11-21-15(24)12-23-16(25)4-5-17(23)26/h2-3,8,13H,4-7,9-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJXEALDPLEHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide (CAS No. 74124-79-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H20N4O3S

- Molecular Weight : 336.41 g/mol

- Key Functional Groups :

- Dioxopyrrolidine moiety

- Acetamide linkage

- Nicotinoyl-piperidine side chain

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor activity. For instance, derivatives with dioxopyrrolidine structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 6.26 ± 0.33 |

| Compound B | HCC827 (Lung) | 6.48 ± 0.11 |

| Compound C | NCI-H358 (Lung) | 20.46 ± 8.63 |

These findings suggest that the compound may engage in DNA binding and inhibition of DNA-dependent enzymes, which are critical pathways in cancer therapy .

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity. Similar dioxopyrrolidine derivatives have demonstrated broad-spectrum antimicrobial effects against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.9 to 31.5 µg/ml, indicating considerable efficacy against bacterial infections .

The proposed mechanisms through which This compound exerts its biological effects include:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and DNA repair.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Case Studies

A recent study focused on the synthesis and biological evaluation of dioxopyrrolidine derivatives highlighted the promising antitumor activity of these compounds in vitro. The study utilized both 2D and 3D cell culture models to assess cytotoxicity and proliferation inhibition across several human cancer cell lines .

Scientific Research Applications

Neuropharmacological Applications

Recent studies have indicated that compounds containing the 2,5-dioxopyrrolidinone structure exhibit significant neuropharmacological activities. For instance, derivatives of this compound have been investigated for their ability to modulate excitatory amino acid transporters (EAATs), which are critical for neurotransmitter regulation in the brain. One notable derivative demonstrated potent antiseizure activity in vivo, suggesting potential use in epilepsy treatment .

Antimicrobial Properties

The compound's structural motifs suggest potential antimicrobial activity. Research into similar compounds has shown promising results against various bacterial strains, indicating that further exploration of this compound could yield effective antimicrobial agents.

Synthesis and Derivative Development

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions. A common approach includes:

- Formation of the Pyrrolidinone Core : Utilizing diketopiperazine precursors.

- Nicotinoyl Substitution : Introducing the nicotinoyl moiety through acylation reactions.

- Final Acetamide Formation : Completing the synthesis via amide coupling reactions.

The synthetic routes often yield various derivatives that can be screened for biological activity, enhancing the understanding of structure-activity relationships.

Case Study 1: EAAT Modulation

A study focused on a related compound demonstrated its effectiveness as an orally bioavailable modulator of EAAT2, leading to improved seizure control in animal models. The findings suggest that modifications to the pyrrolidinone structure can enhance bioavailability and therapeutic efficacy .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of compounds with similar structures were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, warranting further study into the specific mechanisms of action and potential clinical applications.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features three critical substructures:

- Pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl): A five-membered lactam ring requiring cyclization strategies.

- Nicotinoyl-piperidine moiety : A 2-(methylthio)nicotinoyl group attached to a piperidine ring via an amide bond.

- Acetamide linker : Connects the pyrrolidinone and nicotinoyl-piperidine units through a methylene bridge.

Key challenges include:

- Steric hindrance during coupling reactions due to the bulky nicotinoyl-piperidine group.

- Solubility limitations of intermediates in common organic solvents.

- Epimerization risks during amide bond formation.

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound is dissected into three synthons:

- 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid : Serves as the acylating agent for the piperidine intermediate.

- 1-(2-(Methylthio)nicotinoyl)piperidin-4-ylmethanamine : Provides the nicotinoyl-piperidine backbone.

- Coupling reagents : Facilitate amide bond formation between the two primary intermediates.

Stepwise Synthesis Protocol

Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

Route 1: Cyclization of γ-Aminobutyric Acid Derivatives

- Reagents : γ-Aminobutyric acid (GABA), acetic anhydride, sulfuric acid (catalyst).

- Conditions : Reflux in toluene at 110°C for 6 hours.

- Mechanism : Acetylation followed by intramolecular cyclodehydration.

- Yield : 68–72% after recrystallization (ethyl acetate/hexane).

Route 2: Ring-Opening of Maleic Anhydride

- Reagents : Maleic anhydride, ammonium acetate.

- Conditions : Microwave irradiation (150 W, 100°C, 20 minutes).

- Mechanism : [4+1] Cycloaddition followed by oxidation.

- Yield : 82% (Biotage Initiator+ reactor).

Preparation of 1-(2-(Methylthio)Nicotinoyl)Piperidin-4-ylmethanamine

Step 1: Synthesis of 2-(Methylthio)Nicotinoyl Chloride

- Reagents : 2-(Methylthio)nicotinic acid, thionyl chloride (SOCl₂).

- Conditions : Reflux under nitrogen for 3 hours, followed by solvent evaporation.

- Purity : >95% by HPLC.

Step 2: Piperidine Functionalization

- Reagents : Piperidin-4-ylmethanamine, 2-(methylthio)nicotinoyl chloride, triethylamine (TEA).

- Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.

- Workup : Aqueous extraction (5% NaHCO₃), drying (MgSO₄), column chromatography (SiO₂, ethyl acetate/hexane 1:3).

- Yield : 74%.

Final Coupling Reaction

Activation of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

- Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine).

- Conditions : DMF, 0°C, 30 minutes.

Amide Bond Formation

- Reagents : Activated acid, 1-(2-(methylthio)nicotinoyl)piperidin-4-ylmethanamine.

- Conditions : DMF/DCM (1:1), 25°C, 24 hours.

- Workup : Precipitation in ice-cold water, filtration, reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- Yield : 58%.

Optimization Strategies for Key Steps

Enhancing Coupling Efficiency

Purification Techniques

Flash Chromatography

- Stationary Phase : Silica gel (230–400 mesh).

- Eluent : Gradient from hexane/ethyl acetate (4:1) to pure ethyl acetate.

- Recovery : 85–90%.

Reverse-Phase HPLC

- Column : C18, 5 μm, 250 × 4.6 mm.

- Mobile Phase : 0.1% TFA in water/acetonitrile (70:30 → 30:70 over 25 minutes).

- Purity : >99%.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H6).

- δ 4.25 (m, 2H, piperidine-CH₂).

- δ 3.02 (s, 3H, SCH₃).

¹³C NMR - 172.8 ppm (pyrrolidinone carbonyl).

- 165.3 ppm (nicotinoyl carbonyl).

HRMS (ESI-TOF)

- Calculated for C₂₁H₂₅N₃O₃S: 417.1584 [M+H]⁺.

- Observed: 417.1586 [M+H]⁺.

Industrial-Scale Considerations

Cost-Effective Modifications

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Amide bond formation : Coupling the pyrrolidin-1-yl acetamide moiety with the nicotinoyl-piperidine intermediate under conditions optimized for carbodiimide-mediated reactions (e.g., DCC/DMAP) .

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions during piperidine functionalization .

- Thioether introduction : Reaction of the nicotinoyl intermediate with methylthiolating agents (e.g., dimethyl disulfide) under controlled pH and temperature .

- Critical parameters : Maintain anhydrous conditions, monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the pyrrolidinone and piperidine rings, and verify methylthio group placement .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and detect isotopic patterns to rule out impurities .

- HPLC-PDA : Assess purity (>95%) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

- FT-IR : Confirm carbonyl stretches (1650–1750 cm) for amide and ketone groups .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

- Methodological Answer :

- In vitro enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assay) .

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to identify cytotoxic thresholds .

- Solubility and stability profiling : Perform shake-flask solubility tests in PBS and simulate metabolic stability with liver microsomes .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods optimize the synthesis route?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for amide coupling or thioether formation .

- Reaction path search algorithms : Apply artificial force-induced reaction (AFIR) methods to predict viable intermediates and reduce trial-and-error experimentation .

- Machine learning : Train models on existing reaction data to predict optimal solvents, catalysts, and temperatures for yield improvement .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies and apply statistical tools (e.g., Cohen’s d) to quantify effect size variability .

- Orthogonal assay validation : Replicate conflicting results using alternative methods (e.g., SPR instead of fluorescence polarization for binding affinity) .

- Structural analogs comparison : Compare bioactivity of derivatives (e.g., methylthio vs. ethylthio substitutions) to isolate critical pharmacophores .

Q. What methodologies are effective in elucidating structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Fragment-based drug design : Synthesize truncated analogs (e.g., removing the pyrrolidinone ring) to evaluate contributions of specific moieties to activity .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity data .

- Crystallography : Solve co-crystal structures with target proteins (e.g., using X-ray diffraction) to map binding interactions .

Q. How can Design of Experiments (DoE) principles improve yield and selectivity in large-scale synthesis?

- Methodological Answer :

- Factorial designs : Screen variables (e.g., temperature, catalyst loading, solvent polarity) to identify critical factors via Pareto charts .

- Response surface methodology (RSM) : Optimize interdependent parameters (e.g., pH and reaction time) using central composite designs .

- Scale-up simulations : Apply dimensionless scaling equations to maintain reaction efficiency from milligram to gram-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.